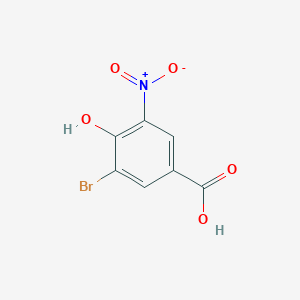

3-Bromo-4-hydroxy-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUNRULZELFVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602033 | |

| Record name | 3-Bromo-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67175-27-3 | |

| Record name | 3-Bromo-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3 Bromo 4 Hydroxy 5 Nitrobenzoic Acid

Established Conventional Synthetic Routes

Conventional synthesis of 3-Bromo-4-hydroxy-5-nitrobenzoic acid relies on electrophilic aromatic substitution reactions, typically starting from readily available aromatic precursors. The sequence of these reactions is critical to ensure the correct placement of the substituents on the aromatic ring.

Synthesis from Readily Available Aromatic Precursors

The most logical and common precursor for the synthesis of this compound is 4-hydroxybenzoic acid. Two primary synthetic sequences can be envisaged from this starting material, involving the sequential steps of nitration and bromination.

Route A: Nitration Followed by Bromination

This route begins with the nitration of 4-hydroxybenzoic acid. The hydroxyl (-OH) and carboxyl (-COOH) groups dictate the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho, para-director, while the carboxyl group is a deactivating, meta-director. Both groups direct the electrophile to the 3- and 5-positions. A well-documented method involves treating a suspension of finely divided 4-hydroxybenzoic acid with 25-35% nitric acid at temperatures between 20 and 40°C. acs.org The addition of a catalytic amount of an alkali nitrite, such as sodium nitrite, is often used to facilitate the reaction, yielding 4-hydroxy-3-nitrobenzoic acid in high purity. acs.org

The second step is the bromination of the resulting 4-hydroxy-3-nitrobenzoic acid. In this intermediate, the hydroxyl group remains the most powerful activating and directing group. It directs the incoming bromine electrophile to the position ortho to it, which is the 5-position. The existing nitro and carboxyl groups, being meta-directors, also favor substitution at this position, thus ensuring high regioselectivity for the final product, this compound.

Route B: Bromination Followed by Nitration

Alternatively, the synthesis can commence with the bromination of 4-hydroxybenzoic acid. The powerful activating effect of the hydroxyl group can sometimes make it difficult to prevent di-substitution. acs.org However, careful control of stoichiometry allows for mono-bromination. A typical procedure involves reacting 4-hydroxybenzoic acid with one equivalent of bromine in glacial acetic acid under reflux, which yields 3-bromo-4-hydroxybenzoic acid. google.com

The subsequent step is the nitration of 3-bromo-4-hydroxybenzoic acid. The directing effects of the substituents again align to favor the desired product. The hydroxyl group strongly directs the incoming nitro group to the 5-position (ortho to -OH). The bromine atom is also an ortho, para-director, and the carboxyl group is a meta-director, both of which are consistent with substitution at the 5-position. This leads to the formation of this compound.

Optimization of Reaction Conditions, Reagent Stoichiometry, and Yields

Optimizing conventional syntheses is crucial for maximizing yield and purity while minimizing side reactions. Key factors include reagent concentration, molar ratios, temperature, and reaction time.

For the bromination of 4-hydroxybenzoic acid, a primary challenge is preventing the formation of the 3,5-dibromo byproduct, due to the strong activation of the ring by the hydroxyl group. acs.orgcorning.com Using a 1:1 molar ratio of the substrate to bromine is a key strategy to favor mono-bromination. google.com One reported method using this stoichiometry in refluxing glacial acetic acid achieved a yield of 70.3% for 3-bromo-4-hydroxybenzoic acid. google.com

For the nitration step, harsh conditions, such as the classic mixed acid (concentrated nitric and sulfuric acids), can lead to unwanted oxidation and polynitration. nih.gov Milder, more selective methods are therefore preferred. The use of dilute (25-35%) nitric acid at moderate temperatures (20-40°C) provides a high-yield, high-purity route to 4-hydroxy-3-nitrobenzoic acid, effectively avoiding degradation of the phenolic ring. acs.org The general process for nitration involves the generation of the nitronium ion (NO₂⁺), which then attacks the aromatic ring. archeanchemicals.com

| Reaction Step | Key Parameter | Optimized Condition | Rationale | Reported Yield |

|---|---|---|---|---|

| Bromination of 4-Hydroxybenzoic Acid | Stoichiometry | 1:1 molar ratio (Substrate:Br₂) | Minimizes formation of 3,5-dibromo byproduct. | 70.3% google.com |

| Nitration of 4-Hydroxybenzoic Acid | Reagent Concentration | 25-35% Nitric Acid | Avoids oxidation and polynitration associated with concentrated acids. acs.org | High acs.org |

| Nitration of 4-Hydroxybenzoic Acid | Temperature | 20-40°C | Ensures controlled reaction and prevents thermal degradation. acs.org | High acs.org |

Scale-Up Considerations for Laboratory and Pilot Production

Transitioning electrophilic aromatic substitution reactions from the laboratory bench to pilot or industrial scale introduces significant challenges, primarily related to safety and process control.

Both nitration and bromination reactions are highly exothermic. amazonaws.comresearchgate.net In large-scale batch reactors, the lower surface-area-to-volume ratio can make heat dissipation difficult, increasing the risk of thermal runaway, which can lead to violent decomposition, especially with nitro compounds. google.comamazonaws.com Therefore, critical scale-up considerations include:

Heat Management : Implementing robust cooling systems and careful monitoring of the internal temperature are essential.

Reagent Addition : The slow, controlled addition of the nitrating or brominating agent is necessary to manage the rate of heat generation.

Process Safety : Given the hazardous nature of reagents like bromine and nitric acid, totally enclosed systems, regular leak checks, and appropriate personal protective equipment are mandatory. aiche.orgnih.gov

Continuous Flow Chemistry : Modern approaches increasingly favor continuous flow reactors over traditional batch processes for hazardous reactions. researchgate.net Flow chemistry offers superior heat transfer, precise control over reaction parameters, and minimizes the volume of hazardous material present at any one time, thus providing an inherently safer process. researchgate.netresearchgate.net This approach can also improve selectivity and yield. amazonaws.com

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for aromatic substitution, including the synthesis of this compound and its precursors. These approaches aim to replace hazardous reagents, reduce waste, and accelerate reactions.

Catalytic Synthesis Methods (Homogeneous and Heterogeneous Catalysis)

Catalytic methods offer milder reaction conditions and enhanced selectivity compared to stoichiometric reagents.

For nitration , phase-transfer catalysis (PTC) has emerged as an effective technique. The nitration of phenols can be accomplished under mild, two-phase conditions using dilute (e.g., 6 wt%) nitric acid with a catalyst like tetrabutylammonium (B224687) bromide (TBAB). rsc.orgdchas.org The catalyst facilitates the transfer of the nitrating species into the organic phase, allowing the reaction to proceed efficiently at low temperatures with high selectivity. rsc.orgdchas.org Other catalytic systems for phenol (B47542) nitration include the use of metal nitrates, such as zirconyl nitrate (B79036) or bismuth nitrate, often in conjunction with an acid co-catalyst, which can provide high yields and regioselectivity. rsc.org

For bromination , N-bromosuccinimide (NBS) is a widely used alternative to elemental bromine as it is a solid and safer to handle. researchgate.net The reactivity of NBS can be enhanced with various catalysts. For instance, mandelic acid has been shown to catalyze the highly regioselective bromination of aromatics with NBS in aqueous conditions at room temperature. The use of Lewis acids like AlCl₃ or FeCl₃ is a classic method to activate brominating agents for reaction with aromatic rings.

| Reaction | Catalytic System | Key Advantages | Reference |

|---|---|---|---|

| Nitration | Dilute HNO₃ / Tetrabutylammonium Bromide (TBAB) | Mild conditions, high selectivity, avoids concentrated acids. | rsc.orgdchas.org |

| Nitration | Zirconyl Nitrate | Efficient at room temperature, high regioselectivity. | rsc.org |

| Bromination | N-Bromosuccinimide (NBS) / Mandelic Acid | Aqueous conditions, room temperature, high regioselectivity. | |

| Bromination | N-Bromosuccinimide (NBS) / Montmorillonite K-10 Clay | Accelerates reaction for less reactive substrates. | researchgate.net |

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to increased yields and cleaner products.

Microwave-assisted nitration of phenolic compounds has been successfully demonstrated using calcium nitrate in acetic acid. aiche.org This method is rapid, often completing in minutes, and avoids the use of corrosive nitric and sulfuric acids, aligning with green chemistry principles. The inorganic byproducts, such as calcium salts, may be repurposed as agrochemicals, further reducing waste. aiche.org

Flow Chemistry Applications for Continuous Synthesis

The continuous synthesis of this compound, while not extensively documented in dedicated studies, can be conceptualized through the application of flow chemistry principles to the synthesis of similarly substituted aromatic compounds. Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and greater scalability. These benefits are particularly relevant for nitration and bromination reactions, which are often exothermic and can pose safety risks in large-scale batch production.

A theoretical continuous process for this compound could involve a multi-step flow system. For instance, the nitration of a p-hydroxybenzoic acid derivative could be performed in a microreactor, allowing for precise control of temperature and reaction time, thus minimizing the formation of unwanted byproducts. A study on the continuous flow reaction of diphenyldiazomethane with p-nitrobenzoic acid demonstrates the feasibility of handling substituted benzoic acids in flow, achieving high conversion rates in short residence times. nih.gov Such a setup for the synthesis of our target molecule would involve pumping streams of the starting material and the nitrating and brominating agents through a series of temperature-controlled reactors and mixing modules.

The advantages of a continuous flow approach for reactions like nitration and bromination are well-established. They include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risk associated with highly exothermic reactions or the handling of hazardous reagents.

Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling precise temperature control and reducing the likelihood of thermal runaways.

Increased Efficiency and Yield: Precise control over reaction parameters such as stoichiometry, temperature, and residence time often leads to higher yields and purities compared to batch processes.

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel ("scaling out"), which is often more straightforward than scaling up batch reactors.

Solvent-Free and Green Solvent Methodologies (e.g., Deep Eutectic Solvents, Water)

The principles of green chemistry encourage the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. For the synthesis of this compound, several green methodologies can be considered.

Solvent-Free Synthesis:

A study on the synthesis of 3-bromobenzoic acid via a solvent- and catalyst-free reaction under sonication highlights a potential green route for the bromination step. ijisrt.com This approach, which involves the direct reaction of benzoic acid with bromine, could potentially be adapted for the bromination of 4-hydroxy-5-nitrobenzoic acid. The benefits of solvent-free reactions include reduced waste, lower costs, and often, milder reaction conditions.

Water as a Solvent:

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. The bromination of phenolic compounds, a key step in the synthesis of the target molecule, can be performed in aqueous solutions. The reactivity of bromine with substituted phenols in water has been studied, indicating that such reactions are feasible.

Deep Eutectic Solvents (DES):

Deep eutectic solvents are a class of green solvents that are typically formed from a mixture of a hydrogen bond acceptor and a hydrogen bond donor. They are often biodegradable, have low toxicity, and can be prepared from inexpensive and renewable resources. While no specific application of DES for the synthesis of this compound has been reported, their use in reactions involving phenolic compounds is gaining traction. Research has shown that DES can be effective media for various organic transformations, and their unique solvent properties could potentially enhance the regioselectivity of the bromination and nitration steps.

The following table summarizes potential green solvent approaches for the synthesis of this compound:

| Green Methodology | Potential Application in Synthesis | Advantages |

| Solvent-Free | Direct bromination of a substituted benzoic acid precursor under sonication. | Reduced waste, cost-effective, potentially milder conditions. ijisrt.com |

| Water | Bromination of a phenolic precursor. | Non-toxic, readily available, environmentally benign. |

| Deep Eutectic Solvents | As a medium for nitration and/or bromination steps. | Biodegradable, low toxicity, potential for enhanced selectivity. |

Regioselective and Stereoselective Synthesis Strategies

The synthesis of this compound from a simpler precursor like 4-hydroxybenzoic acid requires the regioselective introduction of a bromine atom and a nitro group. The directing effects of the existing substituents on the aromatic ring are crucial in determining the position of the incoming electrophiles.

The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group. In 4-hydroxybenzoic acid, the positions ortho to the hydroxyl group (positions 3 and 5) are activated, while the positions meta to the carboxylic acid group (also positions 3 and 5) are the least deactivated. Therefore, electrophilic aromatic substitution is expected to occur at the 3 and 5 positions.

A plausible regioselective synthesis would involve a two-step process:

Nitration of 4-hydroxybenzoic acid: The nitration of 4-hydroxybenzoic acid would be expected to yield 4-hydroxy-3-nitrobenzoic acid. The nitro group would be directed to one of the activated positions ortho to the hydroxyl group. A patent describes the nitration of 4-hydroxybenzoic acid alkyl esters to produce 4-hydroxy-3-nitrobenzoic acid alkyl esters in high yield. google.com A similar process for the free acid is also documented. google.com

Bromination of 4-hydroxy-3-nitrobenzoic acid: The subsequent bromination of 4-hydroxy-3-nitrobenzoic acid would then introduce a bromine atom at the remaining activated position, C5. The hydroxyl group would direct the bromine to this position, while the deactivating nitro and carboxyl groups would disfavor substitution elsewhere. The bromination of 4-hydroxybenzoic acid with bromine in water is known to produce 3,5-dibromo-4-hydroxybenzoic acid, demonstrating the strong directing effect of the hydroxyl group to the ortho positions. askfilo.com By performing the bromination on the nitrated intermediate, the desired this compound can be obtained.

As this compound is an achiral molecule, stereoselective synthesis strategies are not applicable.

Synthesis of Derivatives and Analogs

The functional groups present in this compound—the carboxylic acid, the phenolic hydroxyl, and the nitro group—offer multiple sites for derivatization to create a variety of analogs.

Esterification and Amidation Reactions of the Carboxylic Acid Group

Esterification: The carboxylic acid group can be readily converted to an ester. Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), can be employed. For example, reaction with methanol (B129727) would yield methyl 3-bromo-4-hydroxy-5-nitrobenzoate. The esterification of substituted nitrobenzoic acids is a well-established transformation. google.com More modern methods, such as the Shiina esterification using a dehydrating agent, can also be applied for more sensitive substrates. wikipedia.org

Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The direct amidation of carboxylic acids can also be achieved under certain conditions. rsc.org The reaction of this compound with an amine in the presence of a suitable coupling agent would yield the corresponding amide. The synthesis of amides from substituted benzoic acids is a common practice in medicinal chemistry. google.comorganic-chemistry.org

Alkylation, Acylation, and Other Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be modified through various reactions, including alkylation and acylation.

Alkylation: O-alkylation of the phenolic hydroxyl group can be achieved by reacting the compound with an alkyl halide in the presence of a base. For instance, reaction with methyl iodide in the presence of a base like potassium carbonate would yield the corresponding methoxy (B1213986) derivative. The synthesis of 4-O-alkylated derivatives of N-acetylneuraminic acid demonstrates the feasibility of this reaction on complex molecules with hydroxyl groups. diva-portal.orgnih.gov

Acylation: The phenolic hydroxyl group can be acylated to form an ester. This is typically done by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester.

The following table provides examples of potential derivatization reactions of the phenolic hydroxyl group:

| Reaction | Reagents | Product Type |

| Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | Alkoxy derivative |

| Acylation | Acyl chloride (e.g., CH3COCl), Base | Acyl ester derivative |

Reduction and Further Transformations of the Nitro Group

The nitro group is a versatile functional group that can be reduced to an amine, which can then undergo a variety of further transformations.

Reduction of the Nitro Group: The selective reduction of the nitro group in the presence of other reducible functional groups can be challenging but is achievable with the appropriate choice of reagents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common method for the reduction of aromatic nitro groups. A patent describes the reduction of 3-nitro-4-hydroxybenzoic acid to 3-amino-4-hydroxybenzoic acid using a Pd/C catalyst. google.com Other reducing agents, such as tin(II) chloride in hydrochloric acid or sodium dithionite, can also be used for the selective reduction of nitro groups in polyfunctional aromatic compounds. niscpr.res.inmq.edu.auresearchgate.netstackexchange.comrsc.org

Further Transformations of the Amino Group: The resulting amino group in 3-amino-5-bromo-4-hydroxybenzoic acid can be further derivatized. For example, it can be:

Acylated to form an amide.

Alkylated to form a secondary or tertiary amine.

Diazotized to form a diazonium salt, which can then be converted to a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

These transformations allow for the synthesis of a wide range of derivatives and analogs of this compound with potentially diverse chemical and biological properties.

Nucleophilic Substitution and Transition Metal-Catalyzed Cross-Coupling Reactions of the Bromo Substituent.

The bromo substituent on the aromatic ring of this compound serves as a versatile handle for a variety of synthetic transformations. The electronic nature of the ring, influenced by the electron-withdrawing nitro and carboxylic acid groups, and the electron-donating hydroxyl group, plays a crucial role in the reactivity of the C-Br bond.

Nucleophilic Aromatic Substitution (SNA r):

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strong electron-withdrawing groups, such as the nitro group, ortho and para to the leaving group can facilitate nucleophilic aromatic substitution (SNA r) reactions. In the case of this compound, the nitro group is meta to the bromo substituent, which does not activate it towards a classical SNA r mechanism. Therefore, direct displacement of the bromide by common nucleophiles under standard conditions is not a favored pathway. However, under forcing conditions with highly activated nucleophiles, some degree of substitution might be achievable, though this is generally not the preferred method for derivatization of such substrates.

Transition Metal-Catalyzed Cross-Coupling Reactions:

A more effective and widely applicable strategy for the derivatization of the bromo substituent involves transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The bromo group in this compound is well-suited for a range of such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. The bromo substituent of this compound can be expected to readily participate in Suzuki-Miyaura coupling with various aryl or vinyl boronic acids or their esters. This would lead to the synthesis of a diverse array of biaryl and styrenyl derivatives, respectively. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Coupling Partner | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Hydroxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4'-Methoxy-4-hydroxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-Hydroxy-5-nitro-3-vinylbenzoic acid |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This compound can serve as the aryl halide component in this reaction, reacting with various alkenes, such as acrylates, styrenes, and other vinyl compounds. This provides a direct route to the synthesis of substituted cinnamic acid derivatives and other unsaturated carboxylic acids.

Table 2: Representative Heck Coupling Reactions of this compound

| Alkene | Catalyst | Base | Product |

| Styrene | Pd(OAc)₂ | Et₃N | 4-Hydroxy-5-nitro-3-((E)-styryl)benzoic acid |

| Methyl acrylate | Pd(PPh₃)₄ | NaOAc | (E)-3-(3-Carboxy-6-hydroxy-5-nitrophenyl)acrylic acid |

| Cyclohexene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | 3-(Cyclohex-1-en-1-yl)-4-hydroxy-5-nitrobenzoic acid |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. It enables the coupling of aryl halides with a wide range of primary and secondary amines. The bromo group of this compound can be effectively coupled with various amines to yield the corresponding N-aryl derivatives. This reaction is particularly valuable for the synthesis of substituted anilinobenzoic acids.

Table 3: Representative Buchwald-Hartwig Amination Reactions of this compound

| Amine | Catalyst | Base | Product |

| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 3-(Phenylamino)-4-hydroxy-5-nitrobenzoic acid |

| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | 3-Morpholino-4-hydroxy-5-nitrobenzoic acid |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | 3-(Benzylamino)-4-hydroxy-5-nitrobenzoic acid |

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between an aryl halide and a terminal alkyne. This reaction would allow for the introduction of an alkynyl moiety at the 3-position of the benzoic acid ring, leading to the formation of 3-alkynyl-4-hydroxy-5-nitrobenzoic acid derivatives. These products can serve as versatile intermediates for further transformations.

Table 4: Representative Sonogashira Coupling Reactions of this compound

| Alkyne | Catalyst System | Base | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 4-Hydroxy-5-nitro-3-(phenylethynyl)benzoic acid |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | 4-Hydroxy-5-nitro-3-((trimethylsilyl)ethynyl)benzoic acid |

| Propargyl alcohol | PdCl₂(dppf) / CuI | DIPA | 3-(3-Hydroxyprop-1-yn-1-yl)-4-hydroxy-5-nitrobenzoic acid |

Mechanistic Investigations of Synthetic Transformations.

General Catalytic Cycle: Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This is often the rate-determining step. The electron-withdrawing nature of the nitro and carboxylic acid groups on the aromatic ring of this compound is expected to facilitate this step by making the carbon of the C-Br bond more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) center.

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck):

In the Suzuki-Miyaura coupling , the organoboron reagent undergoes transmetalation with the palladium(II) complex. The base plays a crucial role in activating the boronic acid to facilitate the transfer of the organic group to the palladium center.

In the Heck reaction , the alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.

In the Sonogashira coupling , the copper(I) cocatalyst is believed to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center are coupled, forming the desired product and regenerating the palladium(0) catalyst.

Influence of Substituents: The substituents on the aromatic ring of this compound have a significant impact on the reaction mechanism. The strong electron-withdrawing effect of the nitro and carboxyl groups can influence the rate of oxidative addition and reductive elimination. The phenolic hydroxyl group, being acidic, may require protection in some cases, or its deprotonation under basic reaction conditions could influence the solubility and reactivity of the substrate. The steric hindrance around the bromo substituent is relatively low, which should generally favor the cross-coupling reactions.

Mechanistic Considerations for Buchwald-Hartwig Amination: The mechanism of the Buchwald-Hartwig amination also follows a similar catalytic cycle. After the initial oxidative addition of the aryl bromide to the palladium(0) complex, the amine coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The final step is the reductive elimination of the C-N bond, which yields the arylated amine product and regenerates the palladium(0) catalyst. The choice of ligand on the palladium catalyst is critical in this reaction to facilitate both the oxidative addition and the C-N bond-forming reductive elimination.

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies of 3 Bromo 4 Hydroxy 5 Nitrobenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations. Its reactivity is significantly influenced by the electron-withdrawing nature of the nitro and bromo substituents on the aromatic ring.

The reaction likely proceeds via a concerted mechanism where the phenolic proton is transferred to the carboxylate group, leading to the elimination of carbon dioxide. The rate of decarboxylation would be influenced by the stability of the resulting carbanion intermediate, which in this case would be a substituted bromonitrophenol. The electron-withdrawing nitro group would help to stabilize this intermediate, potentially facilitating the reaction compared to unsubstituted benzoic acid.

Table 1: Predicted Relative Decarboxylation Rates of Substituted Benzoic Acids

| Compound | Substituents | Predicted Relative Rate |

|---|---|---|

| Benzoic Acid | None | Base Rate |

| Salicylic (B10762653) Acid | 2-OH | Increased |

| 4-Nitrobenzoic Acid | 4-NO₂ | Slightly Increased |

This table is illustrative and based on established principles of substituent effects on reaction rates.

The carboxyl group can undergo nucleophilic acyl substitution, a class of reactions where the hydroxyl group of the carboxylic acid is replaced by a nucleophile. The reactivity of the carbonyl carbon towards nucleophilic attack is enhanced by the electron-withdrawing nitro and bromo substituents, which increase its electrophilicity.

Common nucleophilic acyl substitution reactions include esterification and amide formation. For instance, reaction with an alcohol in the presence of an acid catalyst would yield the corresponding ester. Similarly, conversion to an acyl chloride, a more reactive derivative, followed by reaction with an amine would produce an amide. The mechanism for these reactions typically involves the initial protonation of the carbonyl oxygen (under acidic conditions) or direct nucleophilic attack on the carbonyl carbon, followed by the formation of a tetrahedral intermediate and subsequent elimination of water.

Electrophilic attack on the carboxyl group itself is not a common reaction pathway. Instead, the aromatic ring is the site for electrophilic aromatic substitution, where the carboxylic acid group acts as a deactivating and meta-directing group. wikipedia.org

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-Bromo-4-hydroxy-5-nitrobenzoic acid exhibits characteristic reactivity, which is significantly modulated by the other substituents on the aromatic ring.

The acidity of the phenolic hydroxyl group is substantially increased by the presence of the electron-withdrawing nitro and bromo groups. These groups delocalize the negative charge of the resulting phenoxide ion through resonance and inductive effects, thereby stabilizing it. Consequently, this compound is expected to be a stronger acid than phenol (B47542) and even 4-hydroxybenzoic acid. The pKa value of 4-hydroxybenzoic acid is approximately 4.58 for the carboxylic proton and 9.46 for the phenolic proton. For this compound, the pKa of the phenolic proton is expected to be significantly lower.

Proton transfer from the phenolic hydroxyl group is a fundamental process in its acid-base chemistry. Kinetic studies of proton transfer in substituted phenols often utilize techniques like temperature-jump or NMR spectroscopy to measure the rates of proton exchange with bases. The rate of proton transfer for this compound would be expected to be fast, consistent with its enhanced acidity.

Tautomerism, specifically keto-enol tautomerism, is a possibility for this molecule. The presence of the nitro group ortho to the hydroxyl group can facilitate the formation of a quinone-like tautomer through an intramolecular hydrogen bond. This equilibrium would be influenced by the solvent and the electronic nature of the other substituents.

Phenols are susceptible to oxidation, and the presence of the electron-donating hydroxyl group makes the aromatic ring of this compound activated towards oxidation. Oxidation can lead to the formation of quinone derivatives. nih.gov The reaction typically proceeds via a phenoxy radical intermediate. The stability of this radical and the subsequent quinone product is influenced by the substituents. The electron-withdrawing nitro and bromo groups would make the initial oxidation more difficult but would stabilize the resulting quinone.

The likely product of oxidation would be a bromo-nitro-substituted benzoquinone. The reaction can be carried out using various oxidizing agents, such as Fremy's salt or ceric ammonium (B1175870) nitrate (B79036). The specific reaction conditions would determine the yield and selectivity of the quinone formation.

The phenolic hydroxyl group can undergo etherification, for example, through the Williamson ether synthesis. This involves deprotonation of the phenol with a base to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide. The strong electron-withdrawing groups on the ring would make the phenoxide ion a weaker nucleophile compared to the phenoxide of an unsubstituted phenol, which might necessitate more forcing reaction conditions.

Esterification of the phenolic hydroxyl group can be achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is a standard method for protecting the hydroxyl group or for synthesizing derivatives with different properties.

Other derivatizations of the phenolic hydroxyl group include reactions with isocyanates to form carbamates and with sulfonyl chlorides to form sulfonates. The reactivity in these transformations would again be influenced by the electronic effects of the ring substituents.

Table 2: Predicted Reactivity of the Phenolic Hydroxyl Group in this compound Compared to Phenol

| Reaction | Reactivity Compared to Phenol | Rationale |

|---|---|---|

| Acidity | Higher | Electron-withdrawing groups stabilize the phenoxide ion. |

| Oxidation | More difficult initially, but product is stabilized | Electron-withdrawing groups decrease electron density on the ring. |

| Etherification (Williamson) | Slower | Phenoxide is a weaker nucleophile due to electron-withdrawing groups. |

This table provides a qualitative prediction based on established principles of physical organic chemistry.

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly influencing the molecule's reactivity. It deactivates the benzene (B151609) ring towards electrophilic attack but plays a crucial role in reduction and nucleophilic substitution reactions.

The nitro group of this compound is readily reducible to an amino group (-NH₂) or intermediate species like hydroxylamine (B1172632). This transformation is a common strategy in organic synthesis to produce substituted anilines, which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals.

Common reduction methods involve the use of metals in acidic media or catalytic hydrogenation. For instance, the reduction of a structurally similar compound, 4-hydroxy-3-nitrobenzoic acid, is effectively achieved using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), yielding 3-amino-4-hydroxybenzoic acid in high yield. chemicalbook.com Another established method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure. google.com These reactions proceed via a series of intermediates, including nitroso and hydroxylamine species, before the final amine is formed.

Below is a table summarizing typical conditions for the reduction of aromatic nitro compounds, which are applicable to this compound.

| Reagent System | Product | Typical Conditions |

| SnCl₂ / HCl | 3-Amino-5-bromo-4-hydroxybenzoic acid | Reflux in concentrated HCl |

| H₂ (gas), Pd/C catalyst | 3-Amino-5-bromo-4-hydroxybenzoic acid | 95-100 °C, Hydrogen pressure 0.50 - 1.50 MPa |

| Fe / HCl or Fe / CH₃COOH | 3-Amino-5-bromo-4-hydroxybenzoic acid | Heating in aqueous acid |

| Na₂S₂O₄ (Sodium dithionite) | 3-Amino-5-bromo-4-hydroxybenzoic acid | Aqueous solution, often with a base |

This table presents plausible reaction conditions based on established methods for reducing aromatic nitro compounds.

The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the nitro group activates the ring for nucleophilic aromatic substitution (SNAr), a reaction that is typically unfavorable for unsubstituted benzene rings. In this compound, the nitro group is positioned ortho to the bromo substituent, making the bromine atom a viable leaving group for SNAr reactions.

Reactivity of the Bromo Substituent

The bromine atom serves as a versatile functional handle, participating in nucleophilic substitution and a variety of transition metal-catalyzed cross-coupling reactions.

As discussed, the bromine atom at the C3 position is activated towards SNAr by the adjacent nitro group at C5 and the carboxylic acid at C1. Strong nucleophiles, such as alkoxides, amines, or thiolates, can displace the bromide ion. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it and facilitates the reaction. The rate of these reactions is dependent on the strength of the nucleophile and the stability of the Meisenheimer intermediate.

The carbon-bromine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. It is expected that this compound would react with various arylboronic acids under standard Suzuki conditions to yield 3-aryl-4-hydroxy-5-nitrobenzoic acid derivatives. researchgate.netrsc.orgtcichemicals.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, typically in the presence of an amine base. libretexts.orgorganic-chemistry.org This provides a direct route to arylalkynes, which are important intermediates in organic synthesis. The reaction of this compound with a terminal alkyne would yield a 3-alkynyl-4-hydroxy-5-nitrobenzoic acid. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.org It is a powerful method for synthesizing substituted anilines and their derivatives. Applying this reaction to the target molecule would allow for the introduction of various amine substituents at the C3 position, replacing the bromine atom. researchgate.net

The table below outlines typical catalytic systems for these cross-coupling reactions.

| Reaction Name | Coupling Partner | Typical Catalyst System | Base |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | K₂CO₃, K₃PO₄, or Cs₂CO₃ |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, piperidine, or DIPA |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., BINAP, XPhos) | NaOt-Bu or K₃PO₄ |

This table summarizes common conditions for cross-coupling reactions involving aryl bromides.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The feasibility and regioselectivity of this reaction on this compound are determined by the combined electronic effects of the existing substituents.

The directing effects of the substituents are as follows:

-OH (Hydroxyl): A strongly activating, ortho, para-directing group.

-Br (Bromo): A weakly deactivating, ortho, para-directing group.

-COOH (Carboxylic Acid): A deactivating, meta-directing group.

-NO₂ (Nitro): A strongly deactivating, meta-directing group.

The benzene ring in this molecule is heavily substituted, with only one available position for substitution at C6. The ring is considered strongly deactivated due to the presence of two powerful deactivating groups, the nitro and carboxylic acid groups. libretexts.org The hydroxyl group is a strong activator, but its activating influence is significantly diminished by the adjacent deactivators.

An incoming electrophile would be directed to the C6 position, which is ortho to the bromo and carboxylic acid groups and meta to the hydroxyl and nitro groups. The directing effects are conflicting. The powerful ortho, para-directing hydroxyl group would direct an electrophile away from the only open C6 position (which is meta to it). Conversely, the deactivating nitro and carboxylic acid groups would direct an incoming electrophile meta to themselves, which also points away from the C6 position.

Computational Reaction Pathway Analysis

Transition State Theory (TST) is fundamental to understanding the rates of chemical reactions. It involves the calculation of the energy of the transition state structure, which is the highest point on the reaction coordinate between reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter in determining the reaction rate.

For this compound, there is no specific data available from transition state theory calculations for its various potential reactions. Research in this area would be valuable for predicting its reactivity in different chemical environments.

Table 1: Hypothetical Activation Energies for Reactions of this compound (Illustrative)

| Reaction Type | Hypothetical Activation Energy (kJ/mol) |

| Electrophilic Aromatic Substitution | Data Not Available |

| Nucleophilic Aromatic Substitution | Data Not Available |

| Decarboxylation | Data Not Available |

| Esterification | Data Not Available |

Note: This table is for illustrative purposes only. No experimental or calculated data for the activation energies of reactions involving this compound has been found in the public domain.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity and selectivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy and symmetry of these orbitals determine how a molecule will interact with other reactants.

A detailed FMO analysis for this compound, which would provide insights into its electrophilic and nucleophilic sites and predict its behavior in pericyclic reactions, has not been reported in the available literature.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Hypothetical Energy (eV) |

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Note: This table is for illustrative purposes only. No specific data on the frontier molecular orbital energies for this compound is currently available.

Kinetic and Thermodynamic Studies of Key Reactions

Experimental kinetic and thermodynamic studies are essential for a complete understanding of the reactivity of a compound. These studies provide quantitative data on reaction rates, rate constants, and changes in enthalpy, entropy, and Gibbs free energy during a reaction.

Despite the importance of such data, there is a notable absence of published kinetic and thermodynamic studies for key reactions involving this compound. Research in this area would be crucial for optimizing reaction conditions for its synthesis or derivatization and for understanding its stability and degradation pathways.

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound (Illustrative)

| Parameter | Value |

| Rate Constant (k) | Data Not Available |

| Enthalpy of Reaction (ΔH) | Data Not Available |

| Entropy of Reaction (ΔS) | Data Not Available |

| Gibbs Free Energy of Reaction (ΔG) | Data Not Available |

Note: This table is for illustrative purposes only, as no specific kinetic or thermodynamic data for reactions of this compound has been found.

Advanced Analytical Methodologies for Characterization and Quantification of 3 Bromo 4 Hydroxy 5 Nitrobenzoic Acid

Chromatographic Separations and Purity Assessment

Chromatography is a cornerstone for separating 3-Bromo-4-hydroxy-5-nitrobenzoic acid from starting materials, intermediates, and degradation products, thereby enabling robust purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity determination and quantification of this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity.

Method development involves the systematic optimization of several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities. A C18 stationary phase is commonly employed, offering excellent hydrophobic interaction with the benzene (B151609) ring of the analyte. The mobile phase generally consists of an aqueous component (often with a buffer or acid modifier like trifluoroacetic acid or phosphoric acid to suppress the ionization of the carboxylic acid group and ensure peak symmetry) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution may be utilized to ensure the timely elution of both more polar and less polar impurities. Detection is typically performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, determined by its chromophores (the substituted aromatic ring).

Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Hypothetical HPLC Method Validation Parameters

| Parameter | Specification | Result |

| Column | C18 (4.6 x 250 mm, 5 µm) | - |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | - |

| Flow Rate | 1.0 mL/min | - |

| Detection | UV at 275 nm | - |

| Linearity | Concentration Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | ≥ 0.999 | |

| Accuracy | % Recovery | 98.5% - 101.2% |

| Precision | Repeatability (%RSD) | < 1.0% |

| Intermediate Precision (%RSD) | < 1.5% | |

| Sensitivity | LOD (µg/mL) | 0.25 |

| LOQ (µg/mL) | 0.80 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability, stemming from the polar carboxylic acid and phenolic hydroxyl groups. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.

A common derivatization strategy is esterification of the carboxylic acid and etherification of the hydroxyl group. For instance, reaction with an acidic methanol solution can convert the carboxylic acid to a methyl ester, and a stronger methylating agent like diazomethane (B1218177) or dimethyl sulfate (B86663) could be used to form the corresponding methyl ether of the phenol (B47542). The resulting derivative, methyl 3-bromo-4-methoxy-5-nitrobenzoate, is significantly more volatile.

The derivatized sample can then be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides mass information for structural confirmation and quantification. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule, along with characteristic fragmentation patterns, such as the loss of methoxy (B1213986) or nitro groups, which aid in its unambiguous identification.

Table 2: Predicted Key Mass Fragments for Derivatized this compound (Methyl 3-bromo-4-methoxy-5-nitrobenzoate)

| Fragment | Proposed Structure | m/z (Mass/Charge) |

| Molecular Ion [M]⁺ | C₉H₈BrNO₅ | 290/292 (isotopes) |

| [M - OCH₃]⁺ | Loss of methoxy radical | 259/261 |

| [M - NO₂]⁺ | Loss of nitro radical | 244/246 |

| [M - COOCH₃]⁺ | Loss of carbomethoxy radical | 231/233 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and invaluable tool for qualitatively monitoring the progress of chemical reactions, such as the synthesis of this compound. researchgate.net It allows for the simultaneous analysis of the starting materials, intermediates, and the final product.

For a typical synthesis, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄). The plate is then developed in a chamber containing an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of acidic analytes and reduce peak tailing.

The separation is based on the differential partitioning of the components between the stationary and mobile phases. The highly polar this compound will have stronger interactions with the silica gel stationary phase and thus will travel a shorter distance up the plate (lower Retention Factor, Rf value) compared to less polar starting materials. The consumption of reactants and the appearance of the product spot can be visualized under UV light (due to the aromatic nature of the compounds) or by using a staining agent.

Table 3: Illustrative TLC Monitoring of a Synthesis Reaction

| Compound | Polarity | Expected Rf Value | Observation |

| Starting Material (e.g., 4-hydroxy-3-nitrobenzoic acid) | High | ~0.5 | Spot diminishes over time |

| This compound (Product) | Very High | ~0.3 | Spot appears and intensifies |

| Mobile Phase System: Hexane:Ethyl Acetate:Acetic Acid (60:40:1) |

Electrochemical Methods

Electrochemical techniques offer a powerful alternative for the analysis of this compound, providing high sensitivity and information about its redox properties. These methods are based on measuring the current or potential changes resulting from oxidation or reduction reactions of the analyte at an electrode surface.

Voltammetric Studies of Redox Behavior (Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric methods are used to investigate the redox behavior of electroactive species. For this compound, the primary electroactive centers are the nitro group (-NO₂) and the carbon-bromine (C-Br) bond. The reduction of aromatic nitro groups is a well-characterized electrochemical process, typically occurring in one or more steps. Similarly, the C-Br bond can be reductively cleaved.

Cyclic Voltammetry (CV) involves scanning the potential of an electrode linearly with time and measuring the resulting current. For this compound, a CV scan in the negative direction would likely reveal an irreversible reduction peak. This single peak may represent the nearly simultaneous reduction of the nitro group and the cleavage of the C-Br bond. niscpr.res.in The irreversibility is confirmed by the absence of a corresponding oxidation peak on the reverse scan. niscpr.res.in Studies on analogous compounds show that peak potential (Ep) shifts to more negative values with increasing scan rate, which is characteristic of an irreversible process. niscpr.res.in

Differential Pulse Voltammetry (DPV) is a more sensitive technique that can better resolve overlapping reduction processes and provide lower detection limits. It applies pulses of increasing amplitude to a ramped baseline potential, and the current is sampled just before and at the end of each pulse. The resulting differential current plot yields well-defined peaks with improved signal-to-noise ratios, making it suitable for quantitative analysis.

Table 4: Representative Cyclic Voltammetry Data for an Analogous Bromo-hydroxy Aromatic Compound

| Scan Rate (mV/s) | Cathodic Peak Potential (Ep) (V vs. Ag/AgCl) | Cathodic Peak Current (Ip) (µA) |

| 20 | -1.44 | 4.8 |

| 50 | -1.50 | 7.5 |

| 100 | -1.56 | 10.5 |

| 200 | -1.63 | 14.7 |

| Data is illustrative and based on the behavior of similar compounds like 3-bromo-4-hydroxybenzophenone. niscpr.res.in |

Amperometric Detection and Sensing Applications (Chemical Focus)

Amperometry involves holding the potential of a working electrode at a fixed value—chosen from voltammetric data to be in the mass-transport-limited region of the analyte's redox wave—and measuring the current as a function of time or analyte concentration. This technique forms the basis for highly sensitive quantitative measurements.

Based on the voltammetric behavior, an amperometric sensor for this compound could be developed by setting the working potential at a value sufficient to drive the reduction of the nitro group (e.g., -1.6 V). At this potential, the current generated is directly proportional to the bulk concentration of the analyte.

This principle is widely used in electrochemical detectors for HPLC, where the column effluent flows past an electrode held at a constant potential. This provides a highly sensitive and selective detection method for electroactive compounds like this compound. Furthermore, the development of chemically modified electrodes that can catalyze the reduction reaction or selectively bind the analyte can lead to the creation of dedicated chemical sensors with enhanced selectivity and lower detection limits for environmental or process monitoring applications.

Table 5: Hypothetical Amperometric Response for Quantification

| Concentration (µM) | Measured Current (nA) |

| 1.0 | 5.2 |

| 2.5 | 12.8 |

| 5.0 | 25.5 |

| 7.5 | 38.1 |

| 10.0 | 50.9 |

| Working Potential held at -1.6 V vs. Ag/AgCl. |

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. These methods are invaluable for determining the thermal stability, phase transitions, and decomposition kinetics of pharmaceutical and chemical compounds. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly insightful.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is adept at detecting and quantifying thermal events such as melting, crystallization, and other phase transitions.

Table 1: Illustrative DSC Data for a Substituted Benzoic Acid

| Parameter | Expected Value Range | Description |

|---|---|---|

| Onset Melting Temperature (Tonset) | 210 - 240 °C | The temperature at which melting begins. |

| Peak Melting Temperature (Tpeak) | 215 - 245 °C | The temperature at which the maximum heat absorption occurs during melting. |

| Enthalpy of Fusion (ΔHfus) | 25 - 40 kJ/mol | The amount of energy required to melt the sample. |

Note: The data presented in this table is hypothetical and serves as an example of typical results expected from a DSC analysis of a compound like this compound, based on the behavior of analogous compounds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound.

When this compound is analyzed by TGA, it would be heated at a steady rate, and any mass loss would be recorded. The resulting TGA curve plots the percentage of mass remaining against temperature. A stable compound will show a flat baseline until the temperature at which decomposition begins, known as the onset of decomposition. The profile of the mass loss can provide insights into the decomposition mechanism. For aromatic nitro compounds, decomposition can be complex and may occur in multiple steps. scielo.br The analysis of nitrobenzoic acid isomers, for example, reveals that their thermal stability is influenced by the position of the nitro group. scielo.br The decomposition of this compound would likely involve the loss of the carboxylic acid group as CO2 and water, followed by the breakdown of the aromatic ring at higher temperatures.

Table 2: Representative TGA Data for a Substituted Benzoic Acid

| Parameter | Expected Value Range | Description |

|---|---|---|

| Onset of Decomposition (Tonset) | 250 - 280 °C | The temperature at which significant mass loss begins. |

| Temperature at Max Rate of Mass Loss | 280 - 320 °C | The temperature at which the decomposition reaction is fastest. |

| Mass Loss Step 1 | 25 - 35% | Corresponds to the initial decomposition, potentially the loss of CO2 and H2O from the carboxylic and hydroxyl groups. |

Note: The data in this table is illustrative and represents expected outcomes for a compound with a structure similar to this compound, as specific experimental data is not publicly available.

Spectroscopic Quantification Techniques

Spectroscopic techniques are indispensable for the quantitative analysis of chemical compounds, offering high sensitivity, specificity, and precision. For this compound, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and UV-Vis spectrophotometry are particularly well-suited.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration. The signal intensity in NMR spectroscopy is directly proportional to the number of nuclei contributing to the signal, making it an excellent tool for quantification without the need for identical standard calibration curves.

For the quantification of this compound, a suitable solvent such as DMSO-d6 would be used, along with an internal standard that has a known purity and does not have signals that overlap with the analyte's signals. The aromatic protons on the benzene ring of the target molecule would produce distinct signals in the 1H NMR spectrum, which could be used for quantification. By accurately weighing both the sample and the internal standard, and integrating the respective signals, the purity or concentration of this compound can be precisely calculated.

Table 3: Illustrative Parameters for qNMR Analysis

| Parameter | Example Value/Condition | Purpose |

|---|---|---|

| Spectrometer Frequency | 400 MHz | Provides sufficient resolution for accurate integration. |

| Solvent | DMSO-d6 | Good solubility for many aromatic acids. |

| Internal Standard | Maleic acid or Dimethyl sulfone | Certified standard with non-overlapping signals. |

| Analyte Signal for Integration | Aromatic proton singlet (δ 7.5-8.5 ppm) | A well-resolved signal from the target molecule. |

| Relaxation Delay (d1) | 30 s | Ensures complete relaxation of nuclei for accurate quantification. |

Note: This table provides a hypothetical set of parameters for a qNMR experiment designed for a compound like this compound.

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

This compound, with its substituted aromatic ring, is expected to exhibit strong UV absorbance. To quantify this compound, a solution of known concentration would be prepared in a suitable solvent (e.g., ethanol (B145695) or methanol), and its UV-Vis spectrum would be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of varying known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Chemometric analysis can further enhance the capabilities of UV-Vis spectrophotometry, especially in the presence of interfering substances. Techniques such as multivariate calibration can be used to resolve complex mixtures and quantify the analyte even when spectral overlap occurs.

Table 4: Expected UV-Vis Spectrophotometric Data

| Parameter | Expected Value | Description |

|---|---|---|

| Solvent | Ethanol | A common solvent for UV-Vis analysis of organic compounds. |

| Wavelength of Maximum Absorbance (λmax) | 280 - 320 nm | Expected range for a substituted nitrobenzoic acid. |

| Molar Absorptivity (ε) | 10,000 - 20,000 L mol-1 cm-1 | A measure of how strongly the compound absorbs light at λmax. |

| Linearity Range | 0.1 - 10 µg/mL | The concentration range over which the Beer-Lambert law is obeyed. |

Note: The values in this table are representative of what would be expected for a UV-Vis spectrophotometric analysis of this compound, based on typical data for similar aromatic compounds.

Theoretical and Computational Chemistry of 3 Bromo 4 Hydroxy 5 Nitrobenzoic Acid

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 3-Bromo-4-hydroxy-5-nitrobenzoic acid are fundamental to its properties. Computational methods such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are powerful tools for elucidating these features.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For this compound, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). These calculations yield crucial information about the molecule's ground state properties, including bond lengths, bond angles, and dihedral angles.

The optimized structure reveals a planar benzene (B151609) ring, a common feature for such aromatic compounds. The substituents (bromo, hydroxyl, nitro, and carboxylic acid groups) induce changes in the geometry of the benzene ring compared to an unsubstituted benzene molecule. The electron-withdrawing nature of the nitro and bromo groups, along with the carboxylic acid, and the interplay with the electron-donating hydroxyl group, leads to specific alterations in bond lengths and angles. For instance, the C-C bonds adjacent to the electron-withdrawing groups are often slightly elongated. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro or carboxyl groups can also significantly influence the planarity and orientation of these functional groups.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.89 Å |

| C-O (Hydroxyl) Bond Length | ~1.35 Å |

| C-N (Nitro) Bond Length | ~1.48 Å |

| C-C (Carboxyl) Bond Length | ~1.50 Å |

| O-H (Hydroxyl) Bond Length | ~0.97 Å |

| O-H (Carboxyl) Bond Length | ~0.98 Å |

| C-C-O (Hydroxyl) Bond Angle | ~119° |

| C-C-N (Nitro) Bond Angle | ~121° |

| C-C-C (Carboxyl) Bond Angle | ~120° |

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These areas have a high electron density and are susceptible to electrophilic attack. The most negative potentials are located around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid group, due to their high electronegativity. researchgate.net These sites are the most likely to act as hydrogen bond acceptors.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is found on the acidic hydrogen of the carboxylic acid group, followed by the hydrogen of the hydroxyl group. researchgate.net These sites are the primary locations for deprotonation and act as hydrogen bond donors.

Neutral Regions (Green): The carbon atoms of the aromatic ring generally exhibit a near-neutral potential, though the distribution is made uneven by the attached functional groups.

The MEP map provides a clear rationale for the molecule's acidic nature and its potential sites for intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying hyperconjugative interactions and charge transfer.

In this compound, NBO analysis would reveal:

Intramolecular Hydrogen Bonding: A key feature would be the analysis of the interaction between the lone pairs of the oxygen atoms on the nitro group (or the carbonyl oxygen) and the antibonding orbital (σ*) of the adjacent hydroxyl group's O-H bond. A significant stabilization energy (E(2)) associated with this interaction would confirm the presence of a strong intramolecular hydrogen bond, which contributes to the molecule's conformational stability.

Hyperconjugative Effects: NBO analysis quantifies the delocalization of electron density from the lone pairs of the oxygen on the hydroxyl group and the bromine atom into the π* antibonding orbitals of the aromatic ring. It also shows the electron-withdrawing effects of the nitro and carboxyl groups, evidenced by charge transfer from the ring's π orbitals to the groups' π* orbitals.

Atomic Charges: NBO provides a more chemically intuitive picture of atomic charges than other methods. The analysis would confirm a high positive charge on the acidic hydrogen atoms and negative charges on the oxygen and nitrogen atoms, consistent with the MEP analysis.

Prediction of Physicochemical Properties (Theoretical Perspective, e.g., pKa, Dipole Moment, Aromaticity Indices)

Computational methods can predict a range of physicochemical properties before a compound is even synthesized. For this compound, properties like pKa, dipole moment, and aromaticity are of significant interest.

The pKa , or acid dissociation constant, is a critical measure of a molecule's acidity. Theoretical prediction of pKa can be achieved using thermodynamic cycles in conjunction with DFT calculations. nih.govsemanticscholar.org This involves calculating the Gibbs free energy change for the deprotonation reaction in solution, often using a solvation model. The presence of three strong electron-withdrawing groups (bromo, nitro, and carboxyl) is expected to significantly stabilize the conjugate base (the carboxylate anion), thereby lowering the pKa and making the compound a stronger acid than benzoic acid itself.

Aromaticity is a fundamental concept in organic chemistry. The Harmonic Oscillator Model of Aromaticity (HOMA) is a common geometric index used to quantify the aromatic character of a ring system based on its bond lengths. researchgate.netnih.gov A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 indicates a non-aromatic system. For this compound, the HOMA index would be calculated from the DFT-optimized C-C bond lengths of the benzene ring. The substituents cause some bond length alternation, which would result in a HOMA value slightly less than 1, indicating a high but not perfect aromatic character. researchgate.net

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Description |

|---|---|

| pKa | Significantly lower than benzoic acid (pKa ≈ 4.2), likely in the range of 1.5-2.5 |

| Dipole Moment | High, estimated to be in the range of 3-5 Debye |

| HOMA Index | ~0.95 - 0.98, indicating high aromaticity |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions in Solution/Solid State

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that are not available from static quantum chemical calculations. ucl.ac.ukunimi.it

To simulate this compound, a classical force field such as the General Amber Force Field (GAFF) would be employed. ucl.ac.uk The simulation would typically involve placing one or more solute molecules in a periodic box filled with explicit solvent molecules (e.g., water).

Key insights from MD simulations would include:

Conformational Sampling: MD simulations would explore the rotational freedom around the C-C bond of the carboxylic acid group and the C-O bond of the hydroxyl group. This would reveal the most stable conformations in solution and the energy barriers for rotation, taking into account both intramolecular forces and interactions with the solvent.

Intermolecular Interactions: In solution, the simulations would show the formation and breaking of hydrogen bonds between the solute and solvent molecules. In simulations with higher solute concentrations or in the solid state, MD can model the formation of characteristic dimers, where two carboxylic acid groups form a pair of strong hydrogen bonds. bohrium.comacs.org It would also illustrate π-π stacking interactions between the aromatic rings of adjacent molecules.

Solvation Shell Structure: Analysis of the radial distribution functions from the simulation trajectory would reveal the structure of the solvent molecules around the different functional groups of the solute, providing a detailed picture of the solvation shell.

Modeling of Solvation Effects and Solution-Phase Behavior using Implicit and Explicit Solvent Models

The solvent environment has a profound impact on the structure, reactivity, and properties of a molecule. Computational models for solvation are broadly categorized as implicit or explicit. wikipedia.org

Implicit Solvent Models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org Popular models include the Polarizable Continuum Model (PCM), its Integral Equation Formalism variant (IEFPCM), and the Solvation Model based on Density (SMD). rsc.orggaussian.com These models are computationally efficient and are well-suited for calculating properties like solvation free energy and for optimizing molecular geometries in solution. They are often used in pKa calculations to model the bulk electrostatic effects of the solvent. nih.gov

Explicit Solvent Models involve including individual solvent molecules in the simulation, as is done in Molecular Dynamics. This approach is computationally more demanding but provides a much more detailed and accurate description of specific solute-solvent interactions, particularly hydrogen bonding. nih.gov

A hybrid approach , which combines a few explicit solvent molecules to model the first solvation shell with an implicit model for the bulk solvent, often provides a good balance between accuracy and computational cost. wikipedia.orgnih.gov For this compound, accurately modeling the hydrogen bonding of the carboxyl and hydroxyl groups with water would likely benefit from including at least a few explicit water molecules in the quantum mechanical calculation.

Virtual Screening Approaches for Predicting Novel Reactivity and Functionalization

Virtual screening, a computational technique predominantly used in drug discovery to identify molecules with desired biological activity, is increasingly being adapted to predict the reactivity and potential for novel functionalization of chemical compounds. researchgate.netyoutube.com For a molecule such as this compound, with its multiple functional groups and reactive sites, virtual screening offers a powerful in silico methodology to explore a vast chemical space of potential reactions and products, thereby guiding synthetic efforts toward novel derivatives. researchgate.netnih.gov

The core principle involves the creation of a large virtual library of potential reactants that can be computationally reacted with this compound. The feasibility and outcome of these hypothetical reactions are then evaluated using various computational chemistry methods, ranging from rapid, knowledge-based systems to more computationally intensive quantum mechanical calculations. researchgate.net

A generalized workflow for the virtual screening of novel reactivity for this compound would typically involve the following steps:

Definition of Reactivity Space: The initial step is to define the scope of the virtual screen. This involves identifying the potential reactive sites on this compound (the carboxylic acid, the hydroxyl group, the aromatic ring, and the nitro and bromo substituents) and selecting a set of reaction types to explore. These could include, but are not limited to, esterification, etherification, nucleophilic aromatic substitution, and cross-coupling reactions.